

A Comprehensive Technical Guide to 2-(5-Bromothiophen-2-yl)ethylamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-Bromothiophen-2-yl)ethylazanium

Cat. No.: B1609519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of 2-(5-Bromothiophen-2-yl)ethylamine, focusing on its hydrochloride salt form, a crucial building block in medicinal chemistry and materials science. We will explore its fundamental properties, validated synthesis protocols, and significant applications, particularly its role as a precursor in the development of novel therapeutic agents. This document serves as a technical resource, offering practical insights and methodologies to professionals in the field of chemical synthesis and drug discovery.

Introduction and Core Identification

The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its bioisosteric relationship with the phenyl ring allows for modulation of physicochemical properties while maintaining biological activity. The introduction of a bromine atom and an ethylamine side chain, as seen in 2-(5-Bromothiophen-2-yl)ethylamine, creates a versatile intermediate for further chemical elaboration.

The term "**2-(5-Bromothiophen-2-yl)ethylazanium**" refers to the protonated form of the parent amine, 2-(5-Bromothiophen-2-yl)ethylamine. In laboratory and commercial settings, this compound is most commonly handled as its hydrochloride salt to improve stability and handling characteristics.

The definitive identifier for this compound in its hydrochloride salt form is:

- Chemical Abstracts Service (CAS) Number: 86423-47-4 [1][2][3][4]

This CAS number specifically refers to the hydrochloride salt, which is the subject of this guide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The properties of 2-(5-Bromothiophen-2-yl)ethylamine hydrochloride are summarized below.

Property	Value	Source
CAS Number	86423-47-4	[1][2][3][4]
Molecular Formula	C ₆ H ₉ BrCINS	[1][4]
Molecular Weight	242.57 g/mol	[1][3]
Appearance	Off-white solid	[1][5]
Purity	Typically ≥96%	[1][5]
Synonyms	2-(5-bromo-2-thienyl)ethanamine hydrochloride	[2][5]
InChI Key	UQZYURSUTNERFP- UHFFFAOYSA-N	[1][5]

Synthesis and Mechanism

The synthesis of 2-(5-bromothiophen-2-yl)ethylamine is a multi-step process that leverages fundamental organic chemistry reactions. While various routes exist, a common and reliable approach involves the reduction of an appropriate nitrile or oxime precursor, which is itself derived from 5-bromo-2-thiophenecarboxaldehyde.

Expert Insight: The choice of the hydrochloride salt form is a deliberate strategy in synthetic chemistry. Primary amines are often prone to oxidation and can be challenging to purify via

chromatography due to their basicity. Conversion to the hydrochloride salt renders the compound as a stable, crystalline solid, which is easier to handle, weigh, and store, and simplifies purification by recrystallization.

Below is a representative, detailed protocol for a related synthesis, illustrating the conversion of a precursor to a substituted thiophene derivative, a common strategy in this area of chemistry.

Exemplary Protocol: Synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from a Thiophene Precursor

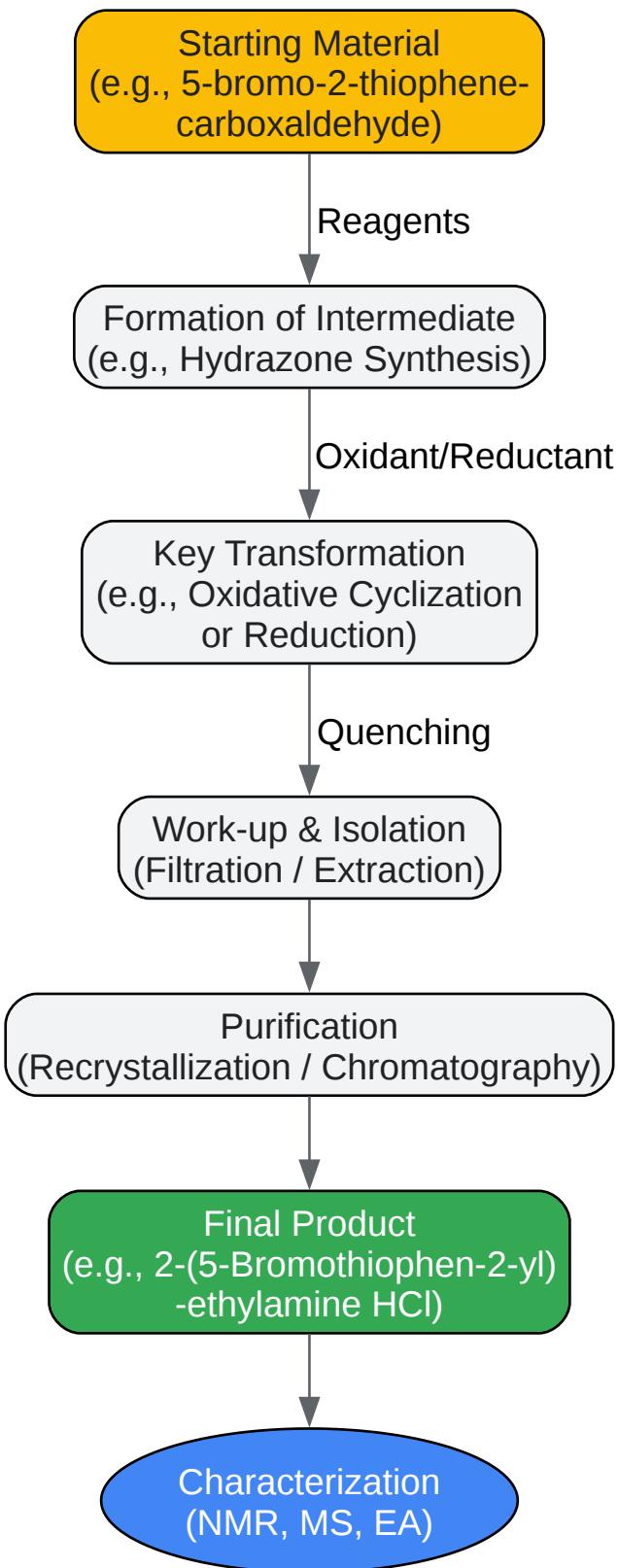
This protocol details the synthesis of a different thiophene derivative but showcases the common laboratory techniques and mechanistic considerations applicable to the synthesis of compounds like 2-(5-Bromothiophen-2-yl)ethylamine. The key step is an oxidative cyclization. [6]

Objective: To synthesize 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole.

Materials:

- Aryl hydrazone derived from 5-bromo-2-thiophene-carboxaldehyde (5a) (1.0 g, 3.23 mmol)
- Chloramine-T trihydrate (1.07 g, 3.84 mmol)
- Appropriate solvent (e.g., Ethanol)

Procedure:


- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aryl hydrazone (5a) in the chosen solvent.
- Reagent Addition: Add Chloramine-T trihydrate to the solution. Causality Note: Chloramine-T is a mild and effective oxidizing agent that facilitates the intramolecular cyclization of the hydrazone to form the stable 1,3,4-oxadiazole ring with high purity and yield.[6]
- Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
- **Purification:** Collect the solid product by filtration, wash with a cold solvent to remove impurities, and dry under a vacuum. The final product (6a) is obtained as a brown crystalline solid.[\[6\]](#)

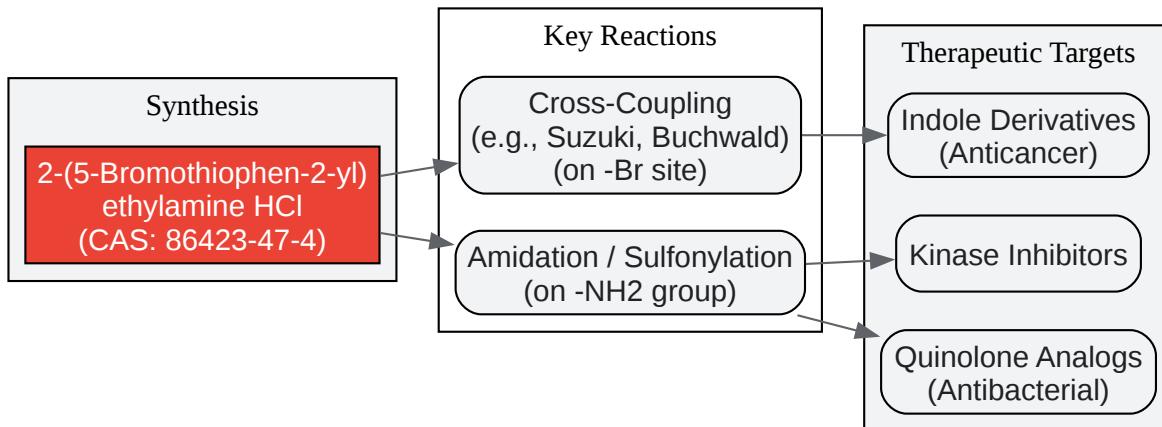
Self-Validation: The success of the synthesis is validated through standard analytical techniques. The structure and purity of the final compound are confirmed by Proton NMR (^1H NMR), Carbon NMR (^{13}C NMR), Infrared (IR) spectroscopy, and elemental analysis to ensure they match the expected values for the target molecule.[\[6\]](#)

Synthesis Workflow Diagram

The logical flow for a typical synthesis involving a thiophene precursor can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of functionalized thiophene derivatives.


Applications in Research and Drug Development

2-(5-Bromothiophen-2-yl)ethylamine hydrochloride is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a highly valuable building block or intermediate in the synthesis of more complex molecules. The primary amine provides a reactive handle for a wide range of chemical transformations, while the bromo-thiophene core offers a site for cross-coupling reactions.

Key Application Areas:

- **Antimicrobial Agents:** Thiophene derivatives are integral to the development of new antibacterial and antifungal compounds. For instance, derivatives of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones have been synthesized and shown to possess potent activity against Gram-positive bacteria, in some cases exceeding that of established drugs like ciprofloxacin.^[7]
- **Anticancer Research:** The thiophene nucleus is found in various compounds investigated for their anticancer properties. Novel indole derivatives containing a 2-(thiophen-2-yl) moiety have been synthesized and evaluated for their ability to induce cell cycle arrest in colon cancer cell lines.^[8]
- **Kinase Inhibitors:** Substituted 2-aminothiophenes are crucial precursors for multitargeted kinase inhibitors, which are a cornerstone of modern cancer therapy.^[9]
- **GPCR Ligands:** The broader 2-phenethylamine scaffold, of which this compound is a heteroaromatic analog, is fundamental for ligands targeting G-protein coupled receptors (GPCRs) like adrenergic, dopamine, and serotonin receptors.^[10] This makes 2-(5-Bromothiophen-2-yl)ethylamine an attractive starting point for creating novel central nervous system (CNS) drug candidates.

Logical Relationship Diagram: From Intermediate to Application

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride | 86423-47-4 [sigmaaldrich.com]
- 2. 2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride - CAS:86423-47-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride | 86423-47-4 [sigmaaldrich.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. 2-(5-Bromo-thiophen-2-yl)-ethylamine hydrochloride | 86423-47-4 [sigmaaldrich.com]
- 6. isca.me [isca.me]
- 7. Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25

- PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(5-Bromothiophen-2-yl)ethylamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609519#2-5-bromothiophen-2-yl-ethylazanium-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com